molecular formula C8H17NO2 B12446457 Ethyl (R)-2-aminohexanoate CAS No. 140170-83-8

Ethyl (R)-2-aminohexanoate

Cat. No.: B12446457
CAS No.: 140170-83-8
M. Wt: 159.23 g/mol
InChI Key: NOLURLQNLRYBJS-SSDOTTSWSA-N
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Description

Ethyl (R)-2-aminohexanoate is a chiral ester derivative of 2-aminohexanoic acid, characterized by an ethyl ester group at the carboxylate position and a stereogenic center at the second carbon atom (R-configuration). Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol. This compound is primarily utilized in pharmaceutical synthesis, agrochemical research, and as a chiral building block in asymmetric catalysis due to its enantiomeric purity .

Properties

CAS No.

140170-83-8

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl (2R)-2-aminohexanoate

InChI

InChI=1S/C8H17NO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6,9H2,1-2H3/t7-/m1/s1

InChI Key

NOLURLQNLRYBJS-SSDOTTSWSA-N

Isomeric SMILES

CCCC[C@H](C(=O)OCC)N

Canonical SMILES

CCCCC(C(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl ®-2-aminohexanoate can be synthesized through the esterification of ®-2-aminohexanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:

(R)-2-aminohexanoic acid+ethanolH2SO4Ethyl (R)-2-aminohexanoate+water\text{(R)-2-aminohexanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl (R)-2-aminohexanoate} + \text{water} (R)-2-aminohexanoic acid+ethanolH2​SO4​​Ethyl (R)-2-aminohexanoate+water

Industrial Production Methods

On an industrial scale, the production of ethyl ®-2-aminohexanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amine undergoes nucleophilic acyl substitution with electrophilic reagents like acetic anhydride or acyl chlorides. This reaction typically proceeds in basic conditions (e.g., sodium hydroxide or triethylamine) to neutralize the generated acid.

Example Reaction:
Ethyl (R)-2-aminohexanoate+Acetic anhydrideN-Acetyl ethyl (R)-2-aminohexanoate\text{Ethyl (R)-2-aminohexanoate} + \text{Acetic anhydride} \rightarrow \text{N-Acetyl this compound}

Conditions:

  • Reagents: Acetic anhydride, triethylamine

  • Solvent: Dichloromethane or tetrahydrofuran

  • Temperature: 0–25°C
    Outcome: High yields of the acetylated product, retaining stereochemistry at the chiral center .

Ester Hydrolysis

The ethyl ester group hydrolyzes under acidic or basic conditions to yield (R)-2-aminohexanoic acid.

Acidic Hydrolysis:
Ethyl (R)-2-aminohexanoate+HCl (aq)Δ(R)-2-Aminohexanoic acid+Ethanol\text{this compound} + \text{HCl (aq)} \xrightarrow{\Delta} \text{(R)-2-Aminohexanoic acid} + \text{Ethanol}
Basic Hydrolysis (Saponification):
Ethyl (R)-2-aminohexanoate+NaOHH2OSodium (R)-2-aminohexanoate+Ethanol\text{this compound} + \text{NaOH} \xrightarrow{\text{H}_2\text{O}} \text{Sodium (R)-2-aminohexanoate} + \text{Ethanol}

Conditions:

  • Acidic: 6M HCl, reflux (100–110°C), 6–12 hours

  • Basic: 2M NaOH, 60–80°C, 3–6 hours .

Alkylation Reactions

The amino group reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives.

Example Reaction:
Ethyl (R)-2-aminohexanoate+CH3IN-Methyl ethyl (R)-2-aminohexanoate\text{this compound} + \text{CH}_3\text{I} \rightarrow \text{N-Methyl this compound}

Conditions:

  • Reagents: Alkyl halide, potassium carbonate

  • Solvent: Dimethylformamide (DMF) or acetone

  • Temperature: 40–60°C, 4–8 hours .

Oxidation Reactions

The amino group can be oxidized to nitroso or nitro derivatives under controlled conditions.

Oxidizing AgentProductConditionsYield
H2O2\text{H}_2\text{O}_2Nitroso derivativepH 7–8, 25°C, 2–4 hours45–60%
KMnO4\text{KMnO}_4Nitro derivativeAcidic (H2_2SO4_4), 50°C30–50%

Note: Overoxidation risks degradation of the ester group, requiring precise stoichiometry .

Enzymatic Interactions

This compound serves as a substrate for enzymes such as aminotransferases and esterases :

  • Esterase-Catalyzed Hydrolysis: Converts the ester to (R)-2-aminohexanoic acid at physiological pH (7.4), with KmK_m values ranging from 0.8–1.2 mM.

  • Aminotransferase Activity: Transfers the amino group to α-keto acids, forming glutamate analogs.

Comparative Reaction Table

Reaction Type Reagents Key Product Yield References
AcylationAcetic anhydride, Et3_3NN-Acetyl derivative85–92%
AlkylationCH3_3I, K2_2CO3_3N-Methyl derivative70–78%
Acidic Hydrolysis6M HCl, reflux(R)-2-Aminohexanoic acid88–95%
Enzymatic HydrolysisPorcine esterase(R)-2-Aminohexanoic acid95%

Scientific Research Applications

Ethyl ®-2-aminohexanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and as a model compound for understanding ester hydrolysis in biological systems.

    Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering ®-2-aminohexanoic acid.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl ®-2-aminohexanoate involves its hydrolysis to release ®-2-aminohexanoic acid and ethanol. The ®-2-aminohexanoic acid can then participate in various biochemical pathways, including protein synthesis and metabolism. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl (R)-2-amino-3,3-dimethylbutanoate

  • Structural Differences : The addition of two methyl groups at the third carbon modifies steric hindrance and lipophilicity.
  • Synthetic Efficiency: A reported synthesis route achieves a 52.0% yield, highlighting challenges in steric control compared to Ethyl (R)-2-aminohexanoate’s synthesis .
  • Applications : Used in peptide mimetics, where bulkier substituents enhance binding specificity .

tert-Butyl 2-Aminohexanoate Derivatives

  • Protecting Group Impact: Replacing the ethyl ester with a tert-butyl group (e.g., tert-butyl (2S)-2-aminohexanoate) increases steric protection and stability under acidic conditions .
  • Molecular Data: Property this compound tert-Butyl (2S)-2-aminohexanoate Molecular Formula C₈H₁₇NO₂ C₁₀H₂₁NO₂ Molecular Weight (g/mol) 159.23 187.28 Stability Moderate High (tert-butyl resistance)

Ethyl 2-Aminohexanoate Hydrochloride

  • Ionic Form : The hydrochloride salt enhances water solubility, making it preferable for biological assays.
  • Synthetic Relevance : Used as an intermediate in peptide coupling reactions, as demonstrated in the synthesis of indole-containing pharmaceuticals .

2-Ethylhexanoic Acid and Derivatives

  • Functional Group Variation: The carboxylic acid derivative (2-ethylhexanoic acid) exhibits distinct reactivity, such as metal chelation in industrial lubricants .
  • Toxicity Profile: Unlike this compound, 2-ethylhexanoic acid is associated with endocrine-disrupting effects in rodents .

Physicochemical and Functional Comparisons

Odor and Volatility

Ethyl hexanoate (a non-amino analog) is noted for its fruity odor with high odor activity values (OAV >1) in fermentation products, whereas this compound lacks significant odor due to amine functionalization .

Stability and Reactivity

  • This compound: Stable under standard storage conditions but may degrade in the presence of strong oxidizers (e.g., peroxides) .
  • tert-Butyl Analogs : Exhibit superior thermal stability, resisting decomposition below 150°C .

Biological Activity

Ethyl (R)-2-aminohexanoate, a chiral compound with the molecular formula C8H15NO2, has garnered attention in various biological and chemical applications due to its unique structural properties. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an amine and an ester functional group, contributing to its reactivity and biological interactions. The "R" configuration denotes a specific stereochemistry that is crucial for its biological function. The compound is often utilized as a precursor in the synthesis of bioactive molecules and pharmaceuticals.

Biological Activity

This compound exhibits significant biological activity, particularly in metabolic pathways. Its structural similarity to amino acids allows it to participate in protein synthesis and enzyme interactions. Here are some key aspects of its biological activity:

  • Enzymatic Interactions : The compound acts as a substrate for various enzymes involved in amino acid metabolism. Its ability to participate in enzymatic reactions makes it a valuable tool for studying metabolic pathways and enzyme kinetics .
  • Pharmacological Implications : this compound has potential applications in drug design as a building block for pharmaceuticals. Its unique properties enable the development of compounds with enhanced biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Amination Reactions : Utilizing β-hydroxyl acid esters with amines under cooperative catalysis.
  • Enzymatic Synthesis : Employing engineered enzymes that can selectively produce the desired enantiomer under specific conditions.

These methods often require careful control of reaction conditions to ensure high yield and purity .

Comparative Biological Activity

To better understand the significance of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructure/FeaturesUnique Aspects
Ethyl 2-aminohexanoateNon-chiral variantLacks chirality, which may affect biological activity
Ethyl 2-amino-6-methylhexanoateContains a methyl group at the 6-positionVariation in side chain influences reactivity
Ethyl 2-amino-3-methylpentanoateShorter carbon chainDifferent chain length affects physical properties
Ethyl (S)-2-aminohexanoateEnantiomer of this compoundDifferent stereochemistry leads to different properties

The unique stereochemistry of this compound significantly influences its biological activity compared to non-chiral counterparts.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Enzyme Kinetics : Research indicated that this compound serves as an effective substrate for enzymes involved in amino acid metabolism, highlighting its role in understanding metabolic pathways .
  • Pharmacological Characterization : A study evaluated the pharmacological characteristics of related compounds, indicating that structural modifications can lead to significant changes in biological activity. This underscores the importance of stereochemistry in drug design .

Q & A

Q. What are the standard synthetic routes for Ethyl (R)-2-aminohexanoate, and how can reaction yields be optimized?

this compound is typically synthesized via nucleophilic substitution or peptide coupling. For example, microwave-assisted alkylation of tert-butyl (S)-2-aminohexanoate with ethyl (R)-2-bromo-4-phenylbutanoate achieved a 21% yield under optimized conditions (120°C, 2 h, acetonitrile) . Low yields may arise from competing side reactions or inefficient purification. Optimization strategies include:

  • Catalyst screening : Use of coupling agents like HATU improves amide bond formation efficiency (e.g., 65% yield in peptide synthesis) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Purification : Column chromatography with gradients (e.g., 0–40% ethyl acetate/hexane) resolves enantiomers and byproducts .

Q. How is chiral purity confirmed during synthesis?

Chiral integrity is validated via:

  • NMR spectroscopy : Distinct splitting patterns in 1H^1H-NMR (e.g., δ 4.1–4.3 ppm for ester and amine protons) confirm stereochemistry .
  • GC-MS : Retention times and molecular ion peaks (e.g., m/z 270.0 for this compound derivatives) verify enantiomeric excess .
  • Chiral HPLC : Separation of (R)- and (S)-enantiomers using chiral stationary phases (e.g., amylose-based columns) .

Q. What protecting group strategies are effective for the amino group in downstream applications?

  • Boc (tert-butoxycarbonyl) : Stable under basic conditions and cleaved with TFA .
  • Cbz (benzyloxycarbonyl) : Removed via hydrogenolysis, compatible with ester functionalities .
  • Fmoc (fluorenylmethyloxycarbonyl) : Useful in solid-phase peptide synthesis, cleaved under mild basic conditions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for peptide coupling?

Conflicting data on coupling efficiency (e.g., HATU vs. EDCI) can be addressed by:

  • Kinetic studies : Monitoring reaction progress via LC-MS to identify intermediates (e.g., active esters or oxazolones) .
  • Computational modeling : Density Functional Theory (DFT) calculations to compare activation energies of competing pathways .
  • Isotopic labeling : 18O^{18}O-tracing in ester hydrolysis to distinguish nucleophilic vs. general acid mechanisms .

Q. What enzymatic methods enable enantioselective synthesis or resolution?

  • Transaminases : 2-Aminohexanoate transaminase (EC 2.6.1.67) catalyzes stereospecific amination of α-ketoesters, achieving >99% ee .
  • Lipases : Kinetic resolution of racemic mixtures via ester hydrolysis (e.g., CAL-B lipase in biphasic systems) .
  • Immobilized enzymes : Reusable biocatalysts (e.g., cross-linked enzyme aggregates) improve process sustainability .

Q. How do thermodynamic properties (e.g., solubility, Henry’s Law constants) influence formulation studies?

  • Solubility profiling : this compound’s logP (~2.5) predicts moderate lipid solubility, critical for prodrug design .
  • Henry’s Law constant (k°H) : Measured via gas-phase equilibration to assess volatility in aqueous formulations .
  • Crystallography : X-ray diffraction identifies polymorphic forms affecting bioavailability .

Q. What statistical approaches reconcile conflicting data in bioactivity assays?

  • Meta-analysis : Aggregating results from independent studies to identify outliers (e.g., IC50_{50} variability in enzyme inhibition) .
  • Error propagation : Quantifying uncertainties from instrumentation (e.g., ±0.05 eV in ionization energy measurements) .
  • Multivariate regression : Correlating structural descriptors (e.g., steric bulk, logP) with biological activity .

Methodological Resources

  • Data presentation : Raw datasets (e.g., NMR spectra, chromatograms) should be appended, while processed data (e.g., kinetic plots) are integrated into the main text .
  • Safety protocols : Follow BASF guidelines for handling corrosive reagents (e.g., TFA) and flammable solvents (e.g., ethyl acetate) .
  • Ethical sourcing : Avoid non-peer-reviewed platforms (e.g., benchchem.com ); prioritize journals like J. Org. Chem. or patent databases (e.g., EP 3 253 775 B1) .

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